ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 66787-70-0
VCID: VC2471820
InChI: InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-5-9(6)2/h4-5H,3H2,1-2H3
SMILES: CCOC(=O)C1=CN=CN1C
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE

CAS No.: 66787-70-0

Cat. No.: VC2471820

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE - 66787-70-0

Specification

CAS No. 66787-70-0
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name ethyl 3-methylimidazole-4-carboxylate
Standard InChI InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-5-9(6)2/h4-5H,3H2,1-2H3
Standard InChI Key AIPYAGWNEMVIJQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=CN1C
Canonical SMILES CCOC(=O)C1=CN=CN1C

Introduction

Chemical Structure and Properties

Ethyl 1-Methylimidazole-5-carboxylate (CAS: 66787-70-0) is an imidazole derivative with a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol . The compound consists of an imidazole ring with a methyl group attached to one of the nitrogen atoms (position 1) and an ethyl carboxylate group at position 5. Its structure is characterized by the presence of a five-membered aromatic heterocycle containing two nitrogen atoms.

Physical and Chemical Properties

The compound exists as a solid at room temperature with distinct physical properties that facilitate its identification and handling in laboratory settings. The table below summarizes its key physical and chemical properties:

PropertyValue
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Density1.14 g/cm³
Boiling Point294.9°C at 760 mmHg
Flash Point132.2°C
Physical StateSolid
IUPAC NameEthyl 1-methylimidazole-5-carboxylate
CAS Number66787-70-0

The compound's structure features an electron-rich imidazole ring that contributes to its chemical reactivity and binding properties. The ethyl carboxylate group provides a site for further chemical modifications, making this compound valuable in organic synthesis .

Structural Identification

Several analytical techniques can be employed to identify and characterize Ethyl 1-Methylimidazole-5-carboxylate, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These methods provide valuable information about the compound's structural features and purity .

The compound can be uniquely identified using its standard InChI key (AIPYAGWNEMVIJQ-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)C1=CN=CN1C), which are standardized representations of its chemical structure used in chemical databases and literature.

Synthesis Methods

The synthesis of Ethyl 1-Methylimidazole-5-carboxylate typically involves the esterification of 1-methylimidazole-5-carboxylic acid with ethanol. This process is generally facilitated by acid catalysts and involves the removal of water to drive the reaction forward.

Esterification Process

The standard esterification procedure involves the following steps:

  • Preparation of 1-methylimidazole-5-carboxylic acid as the starting material

  • Reaction with ethanol in the presence of an acid catalyst (typically sulfuric acid or hydrochloric acid)

  • Removal of water to shift the equilibrium toward product formation

  • Purification of the final product through techniques such as recrystallization or column chromatography

The specific conditions and catalysts used can significantly affect the yield and purity of the final product. Optimization of reaction parameters such as temperature, time, and catalyst concentration is often necessary to achieve high-quality results.

Alternative Synthetic Routes

While direct esterification is the most common approach, alternative synthetic routes may include:

  • Transesterification from methyl 1-methylimidazole-5-carboxylate using ethanol

  • Direct alkylation of the appropriate imidazole-5-carboxylate ester

  • Carbonylation reactions followed by esterification

These alternative methods may offer advantages in specific contexts, such as improved yields, milder reaction conditions, or compatibility with particular functional groups .

Applications in Chemical Research and Synthesis

Ethyl 1-Methylimidazole-5-carboxylate has found diverse applications in chemical research and synthesis, particularly in pharmaceutical development and the creation of biologically active compounds.

Pharmaceutical Intermediates

The compound serves as a valuable building block in the synthesis of pharmaceutically active compounds. Its imidazole ring is a common structural motif in many drugs, contributing to their biological activity through hydrogen bonding and interaction with target proteins. The carboxylate group provides a convenient handle for further functionalization, allowing for the creation of more complex molecular structures .

Specifically, this compound can be utilized as a synthetic intermediate for solid phase synthesis of polyamides containing imidazole, which have potential applications in drug discovery .

Role in Heterocyclic Chemistry

Imidazole derivatives, including Ethyl 1-Methylimidazole-5-carboxylate, occupy a prominent place in medicinal chemistry due to their natural occurrence and significant medicinal applications. The fused imidazole systems have attracted considerable research interest, leading to the development of new synthetic methodologies and applications .

The compound's reactivity profile makes it suitable for various transformation reactions, including:

  • Hydrolysis to yield the corresponding carboxylic acid

  • Reduction to produce alcohol derivatives

  • Amidation to form peptide-like structures

  • Cross-coupling reactions to introduce new substituents

These transformations expand the utility of Ethyl 1-Methylimidazole-5-carboxylate in the synthesis of complex molecules with specific biological or chemical properties .

Comparison with Related Compounds

Understanding the relationship between Ethyl 1-Methylimidazole-5-carboxylate and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Isomers and Analogs

Several related compounds differ from Ethyl 1-Methylimidazole-5-carboxylate in the position of functional groups or the nature of the ester group:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
Ethyl 1-Methylimidazole-5-carboxylate66787-70-0C7H10N2O2154.17Reference compound
Ethyl 1-Methylimidazole-2-carboxylate30148-21-1C7H10N2O2154.17Carboxylate at position 2
Methyl 1-Methylimidazole-5-carboxylate17289-20-2C6H8N2O2140.14Methyl ester instead of ethyl
Ethyl-5-methyl-1H-imidazole-4-carboxylate51605-32-4C7H10N2O2154.17Methyl at position 5, carboxylate at position 4

These structural variations can significantly affect the compounds' physical properties, reactivity, and biological activity, highlighting the importance of precise structural control in synthetic chemistry .

Physical Property Comparisons

The physical properties of these related compounds reveal interesting trends that can inform their applications and handling:

CompoundMelting PointBoiling PointDensity
Ethyl 1-Methylimidazole-5-carboxylateN/A294.9°C at 760 mmHg1.14 g/cm³
Methyl 1-Methylimidazole-5-carboxylate48-50°C284.6°C at 760 mmHg1.2 g/cm³

The methyl ester analog generally displays a slightly higher density and lower boiling point compared to the ethyl ester, reflecting the influence of the alkyl chain length on physical properties .

Hazard TypeGHS Classification
GHS SymbolsGHS05, GHS07
Signal WordDanger
Hazard StatementsH302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)

These classifications indicate that the compound poses significant health risks upon exposure, particularly through ingestion or contact with skin and eyes .

Regulatory and Environmental Considerations

Regulatory compliance and environmental impact assessment are important aspects of working with chemical compounds in research and industrial settings.

Regulatory Status

Ethyl 1-Methylimidazole-5-carboxylate is subject to various regulations governing chemical substances. In international trade, it is classified under HS Code 2933299090, which covers heterocyclic compounds with nitrogen hetero-atom(s) only .

Researchers and manufacturers must adhere to local, national, and international regulations regarding the handling, storage, transport, and disposal of this compound. These regulations may vary by jurisdiction and should be carefully reviewed before working with the compound .

Environmental Impact

Like many synthetic organic compounds, Ethyl 1-Methylimidazole-5-carboxylate may pose risks to aquatic ecosystems if released into the environment. Proper containment and disposal procedures are essential to minimize environmental impact.

The compound should be disposed of as hazardous waste according to applicable regulations, and efforts should be made to prevent its release into wastewater systems or natural water bodies .

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